N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl ring, and a dimethylpyrimidinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of the dimethylpyrimidinyl sulfanyl group under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the acetylamino group or the pyrimidinyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the pyrimidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways. The acetylamino group and the pyrimidinyl ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Uniqueness
N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-5-16(25-18-19-11(2)10-12(3)20-18)17(24)22-15-8-6-14(7-9-15)21-13(4)23/h6-10,16H,5H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKCVFGMNBVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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